molecular formula C8H7Cl2NO2 B13965461 Methyl 2-chloro-6-(chloromethyl)isonicotinate

Methyl 2-chloro-6-(chloromethyl)isonicotinate

Cat. No.: B13965461
M. Wt: 220.05 g/mol
InChI Key: ZJBRCWYHWXDQSJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(chloromethyl)isonicotinate (CAS 1093879-99-2) is a high-purity chemical reagent recognized as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a pyridine ring core strategically functionalized with two distinct chlorine-based reactive sites: a chloro substituent on the ring and a chloromethyl group at the 2-position . This molecular architecture offers researchers a versatile and regioselective platform for constructing complex molecules. The differing reactivity of the two chlorine atoms allows for sequential synthetic modifications, making this compound a privileged scaffold for the exploration of diverse chemical space . Its primary research application is as a key building block in the synthesis of more complex heterocyclic systems, including potential pharmacologically active molecules such as Toll-like receptor (TLR) agonists . As a solid that should be stored sealed in dry conditions at 2-8°C, it is stabilized for research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 2-chloro-6-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

ZJBRCWYHWXDQSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from 2-chloro-6-methylisonicotinic acid or related derivatives,
  • Conversion of the carboxylic acid group into the methyl ester,
  • Chlorination of the methyl group at the 6-position to introduce the chloromethyl functionality.

This approach leverages known transformations such as esterification, halogenation, and protection/deprotection steps to achieve the target compound.

Esterification of 2-Chloro-6-methylisonicotinic Acid

A key preparatory step is the conversion of 2-chloro-6-methylisonicotinic acid to its methyl ester, Methyl 2-chloro-6-methylpyridine-4-carboxylate, which serves as an intermediate for further functionalization.

  • Procedure : The acid is reacted with oxalyl chloride in methylene chloride under stirring for approximately 2 hours to form the acid chloride intermediate. Subsequently, methanol is added to the residue after removal of volatiles to yield the methyl ester with high efficiency (up to 100% yield reported).
  • Reaction conditions :
    • Oxalyl chloride (1.9 g, 15 mmol) to acid (1.7 g, 10 mmol),
    • Solvent: methylene chloride (30 mL),
    • Stirring at ambient temperature for 2 hours,
    • Methanol (20 mL) added post-evaporation,
    • Final isolation by evaporation of volatiles.
  • Characterization : The product is an off-white solid confirmed by ^1H NMR and mass spectrometry.

Chloromethylation of the 6-Methyl Group

The introduction of the chloromethyl group at the 6-position is achieved by selective chlorination of the methyl substituent.

  • Methodology : The methyl group on the pyridine ring is chlorinated using chloromethyl methyl ether or other chloromethylating agents to form the chloromethyl derivative.
  • Example : Protection of the carboxylic acid followed by chloromethylation leads to regioisomeric esters, which can be separated and further converted to acids and then to chloromethyl derivatives.
  • Reaction conditions : Chloromethyl methyl ether is used under acidic conditions to protect and chloromethylate the aromatic ring, followed by saponification to yield the chloromethyl acid derivatives.

Alternative Approaches and Intermediates

  • The use of 2,6-dichloroisonicotinic acid as a starting material allows selective substitution of one chlorine atom with a chloromethyl group through protection and chloromethylation steps.
  • Conversion of 2-chloro-6-methoxyisonicotinic acid to the chloromethyl derivative involves demethylation and subsequent chloromethylation.
  • Hydrazine and diphenylphosphoryl azide are used in some synthetic routes to introduce azide or hydrazinyl functionalities, which can be precursors to chloromethyl derivatives.

Industrial Scale Considerations

  • A patent describes a two-step process for related chlorinated pyridine derivatives involving diazotization and substitution reactions with sodium methyl mercaptan and base catalysts, highlighting the importance of reaction temperature control (-10 to 10 °C) and molar ratios for high yield and purity.
  • The use of bases such as sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide as catalysts in substitution reactions is common to optimize yields and reduce impurities.
  • Extraction and purification typically involve organic solvents like dichloromethane and toluene, with solvent removal under reduced pressure to isolate the product.

Data Tables Comparing Preparation Methods

Step Method/Condition Yield (%) Notes Reference
Esterification of acid Oxalyl chloride in CH2Cl2, then MeOH 100 Off-white solid; high purity confirmed by ^1H NMR and MS
Chloromethylation Chloromethyl methyl ether under acidic conditions Not specified Produces regioisomeric esters separable by chromatography
Diazotization & substitution Sodium nitrite, acid (HCl or H2SO4), low temp 94-96 Followed by reaction with sodium methyl mercaptan and base catalyst
Extraction & purification Dichloromethane extraction, reduced pressure - Standard organic workup for isolation

In-Depth Research Findings

  • The synthesis of this compound is closely related to the preparation of other chlorinated isonicotinic acid derivatives used in medicinal chemistry, particularly in the development of S1PR2 receptor modulators.
  • The chloromethylation step requires careful control to avoid over-chlorination or side reactions, often necessitating protection of sensitive groups and regioselective reaction conditions.
  • Industrial patents emphasize environmentally friendly and cost-effective methods, minimizing reaction steps and hazardous reagents while maintaining high yields and purity.
  • The use of diphenylphosphoryl azide and hydrazine in related synthetic sequences indicates potential for functional group transformations that can be adapted for preparing chloromethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(chloromethyl)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen, yielding dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Dechlorinated isonicotinates.

Scientific Research Applications

Methyl 2-chloro-6-(chloromethyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(chloromethyl)isonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the derivative or the specific use of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key differences between Methyl 2-chloro-6-(chloromethyl)isonicotinate and related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications Safety Considerations
Methyl 2-chloro-6-methyl isonicotinate (13a) 2-Cl, 6-CH₃ ~185.6* Intermediate in heterocyclic synthesis Limited hazard data available
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 2-Cl, 6-CF₃ 232.0 High lipophilicity; used in fluorinated drug candidates Reactivity with nucleophiles
Ethyl 2-chloro-6-methoxyisonicotinate 2-Cl, 6-OCH₃, ethyl ester ~219.6* Enhanced metabolic stability due to ethyl ester Low acute toxicity reported
Methyl 6-amino-2-chloro-3-iodoisonicotinate 2-Cl, 3-I, 6-NH₂ 312.49 Used in radiopharmaceuticals; high molecular weight Potential iodine-related hazards
Methyl 2-chloro-6-(3-methoxyphenyl)isonicotinate 2-Cl, 6-(3-OCH₃-C₆H₄) 277.71 Aryl-substituted; suited for cross-coupling reactions Flammable due to aromatic group

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Chloromethyl vs. Trifluoromethyl: The trifluoromethyl group in Methyl 2-chloro-6-(trifluoromethyl)nicotinate increases electron-withdrawing effects, enhancing resistance to hydrolysis compared to the chloromethyl group in the target compound . Methoxy vs. Chloromethyl: Ethyl 2-chloro-6-methoxyisonicotinate exhibits reduced electrophilicity at the 6-position, making it less reactive in alkylation reactions . Amino and Iodo Groups: Methyl 6-amino-2-chloro-3-iodoisonicotinate’s iodine atom enables radiolabeling applications, while the amino group allows for further derivatization .
  • Ester Group Variations :

    • Ethyl esters (e.g., Ethyl 2-chloro-6-methoxyisonicotinate) generally exhibit higher lipophilicity and slower enzymatic degradation than methyl esters, impacting their pharmacokinetic profiles .

Biological Activity

Methyl 2-chloro-6-(chloromethyl)isonicotinate is a derivative of isonicotinic acid, notable for its dual functional groups: a chloromethyl group and an ester. This compound has garnered attention for its biological activities, particularly in the context of drug design and development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈Cl₂N₁O₂
  • Molecular Weight : 185.61 g/mol
  • Functional Groups : Chloromethyl and ester groups

The presence of the chloromethyl group enhances its reactivity, allowing it to interact with various biological macromolecules such as proteins and nucleic acids, which is fundamental for its biological activity.

This compound exhibits biological activity primarily through:

  • Electrophilic Reactivity : The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack by biological molecules. This interaction can lead to modifications that alter the function of these macromolecules, impacting various biochemical pathways.
  • Enzyme Inhibition : Compounds derived from this compound have been studied for their potential as enzyme inhibitors. For instance, modifications of this compound have shown promise in inhibiting specific enzymes involved in metabolic pathways .

Biological Activity and Applications

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, analogs have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Cardiotoxicity Concerns : Some studies have highlighted potential cardiotoxic effects associated with compounds derived from this compound. Specifically, the inhibition of the hERG potassium channel has been noted, which is crucial for cardiac repolarization. This raises safety concerns for drug candidates based on this compound .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotent against M. tuberculosis
Enzyme InhibitionPotential enzyme inhibitors in metabolic pathways
Cardiotoxicity RiskInhibits hERG channel; potential long QT syndrome risk

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various derivatives of this compound against M. tuberculosis. The results indicated that certain modifications significantly improved antimicrobial potency, with MIC values much lower than those of standard treatments .
  • Cardiac Safety Profile :
    Another investigation focused on the cardiotoxicity associated with this compound's derivatives. It was found that while some compounds were effective against bacterial strains, they also exhibited high lipophilicity and inhibited the hERG potassium channel at low concentrations, necessitating further safety evaluations before clinical use .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-chloro-6-(chloromethyl)isonicotinate, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the substitution pattern and chloromethyl group positioning. Compare chemical shifts with analogous isonicotinate derivatives to validate structural assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should be employed to verify molecular ion peaks and isotopic patterns due to chlorine atoms. Fragmentation pathways can help identify labile bonds (e.g., ester or chloromethyl groups) .
  • Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and C-Cl stretching vibrations (1700–1750 cm1^{-1} and 550–750 cm1^{-1}, respectively) to confirm functional groups.
  • Cross-Validation : Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purity (e.g., residual solvents or byproducts) .

Q. How can researchers safely handle this compound given its reactive functional groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with blast shields to prevent exposure to corrosive vapors .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis or peroxidation. Avoid contact with moisture or metals .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and washed with copious water. Contaminated clothing must be laundered separately by trained personnel .
  • Emergency Protocols : Install emergency showers/eye washes in the workspace. Monitor for symptoms of respiratory irritation (e.g., pulmonary edema) and seek immediate medical attention if exposure occurs .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments to detect dynamic processes (e.g., rotameric equilibria of the chloromethyl group) that may obscure peak splitting .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity. For example, HMBC correlations between the chloromethyl protons and the pyridine ring carbons can validate substitution patterns .
  • Computational Modeling : Compare experimental 1^1H chemical shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by solvent effects or conformational flexibility .

Q. What experimental strategies are effective in assessing the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 1–13. Prepare buffer solutions (e.g., HCl for pH 1, phosphate for pH 7, NaOH for pH 13) and track ester degradation over time. Use pseudo-first-order kinetics to calculate half-lives .
  • Product Identification : Isolate hydrolyzed products (e.g., carboxylic acid derivatives) via liquid-liquid extraction and characterize them using LC-MS/MS. Confirm elimination of HCl by titration or ion chromatography .
  • Temperature Dependence : Conduct Arrhenius analysis at 25–60°C to predict shelf-life under storage conditions .

Q. How can researchers design a reaction pathway to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Optimization of Chlorination : Use controlled stoichiometry of chlorinating agents (e.g., SOCl2_2) to avoid over-chlorination. Monitor reaction progress via TLC or in-situ IR .
  • Protecting Group Strategy : Temporarily protect the ester group during chloromethylation to prevent side reactions. For example, employ tert-butyldimethylsilyl (TBS) protection and deprotect under mild acidic conditions .
  • Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., dimeric species or dechlorinated products). Adjust solvent polarity (e.g., switch from THF to DCM) to suppress aggregation .

Data Analysis and Reproducibility

Q. What statistical methods are suitable for analyzing discrepancies in reaction yields across multiple synthetic batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) and identify significant factors affecting yield. Use ANOVA to assess interactions between parameters .
  • Control Charts : Plot batch yields over time to detect systemic issues (e.g., reagent degradation or humidity fluctuations) .
  • Replication Studies : Repeat reactions under identical conditions with new reagent lots to distinguish between operator error and inherent variability .

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